1-Cyclopropylsulfonyl-4-(2-propylpyrazol-3-yl)piperidine
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Overview
Description
1-Cyclopropylsulfonyl-4-(2-propylpyrazol-3-yl)piperidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a cyclopropylsulfonyl group, a propylpyrazol moiety, and a piperidine ring. Its distinctive chemical architecture makes it a valuable subject for studies in organic synthesis, medicinal chemistry, and industrial applications.
Preparation Methods
The synthesis of 1-Cyclopropylsulfonyl-4-(2-propylpyrazol-3-yl)piperidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Propyl Group: The propyl group is introduced via alkylation of the pyrazole ring using propyl halides in the presence of a base.
Cyclopropylsulfonylation: The cyclopropylsulfonyl group is added through the reaction of the intermediate compound with cyclopropylsulfonyl chloride in the presence of a base.
Formation of the Piperidine Ring: The final step involves the cyclization of the intermediate compound to form the piperidine ring, often using a cyclization agent under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
1-Cyclopropylsulfonyl-4-(2-propylpyrazol-3-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex heterocyclic structures.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Cyclopropylsulfonyl-4-(2-propylpyrazol-3-yl)piperidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound’s unique structure makes it valuable in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclopropylsulfonyl-4-(2-propylpyrazol-3-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
1-Cyclopropylsulfonyl-4-(2-propylpyrazol-3-yl)piperidine can be compared with other similar compounds, such as:
1-Cyclopropylsulfonylpiperidine-4-carboxylic acid: This compound features a carboxylic acid group instead of the pyrazole moiety, leading to different chemical properties and applications.
1-Cyclopropylsulfonylpiperidine-4-carbonitrile:
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Properties
IUPAC Name |
1-cyclopropylsulfonyl-4-(2-propylpyrazol-3-yl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2S/c1-2-9-17-14(5-8-15-17)12-6-10-16(11-7-12)20(18,19)13-3-4-13/h5,8,12-13H,2-4,6-7,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJOTZAHXSSILL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC=N1)C2CCN(CC2)S(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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